- Engineered metabolic pathways for directing carbon flux to increased production of 7-aminoheptanoic acid and 6-aminohexanoic acid, United States, , ,
Cas no 929-17-9 (7-Aminoheptanoic acid)

7-Aminoheptanoic acid structure
商品名:7-Aminoheptanoic acid
7-Aminoheptanoic acid 化学的及び物理的性質
名前と識別子
-
- 7-Aminoheptanoic acid
- 7-AMINOENANTHIC ACID
- 7-amino-heptanoic acid
- 7-Aminooenanthic acid
- HEPTANOIC ACID, 7-AMINO-
- omega-Aminoenantic acid
- 7-Aminohepentanoic acid
- Aminoenanthic acid
- Amino-enanthylic acid
- omega-Aminoheptanoic acid
- Kyselina 7-aminoenanthova [Czech]
- B10HJX2T48
- AEK
- 7-aminoheptanoicacid
- Kyselina 7-aminoenanthova
- 7-azanylheptanoic acid
- Zeta
- 7-Aminoheptanoic acid (ACI)
- NSC 59008
- ζ-Aminoenanthic acid
- ω-Aminoenanthic acid
- ω-Aminoheptanoic acid
- AMINOENANTIC ACID, OMEGA-
- A0311
- omega-Aminoenanthic acid
- DB-057347
- NSC-59008
- H-Ahp(7)-OH
- MFCD00008242
- Zeta-Aminoheptanoic Acid
- Z56896351
- CHEMBL1229507
- .ZETA.-AMINOENANTHIC ACID
- zeta-Aminoenanthic acid
- NS00039505
- EINECS 213-197-5
- CS-W002042
- DTXCID30161673
- 7-Aminoheptanoic acid, 98%
- 4-04-00-02791 (Beilstein Handbook Reference)
- 7-Aminoheptanoic acid, purum, >=97.0% (CHN)
- ALBB-028464
- 929-17-9
- UNII-B10HJX2T48
- NSC59008
- AKOS000119948
- CHEBI:181436
- DTXSID10239182
- EN300-17159
- BRN 0906887
- 7-AHpA
- SCHEMBL35917
- .OMEGA.-AMINOHEPTANOIC ACID
- .OMEGA.-AMINOENANTHIC ACID
- GS-4263
- Q27274237
- AC-6968
- BP-23845
-
- MDL: MFCD00008242
- インチ: 1S/C7H15NO2/c8-6-4-2-1-3-5-7(9)10/h1-6,8H2,(H,9,10)
- InChIKey: XDOLZJYETYVRKV-UHFFFAOYSA-N
- ほほえんだ: O=C(CCCCCCN)O
- BRN: 0906887
計算された属性
- せいみつぶんしりょう: 145.11000
- どういたいしつりょう: 145.110278721 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 6
- 複雑さ: 93.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 63.3
- 疎水性パラメータ計算基準値(XlogP): -3
- ぶんしりょう: 145.20
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.019
- ゆうかいてん: 192-195 °C (lit.)
- ふってん: 270.6°Cat760mmHg
- フラッシュポイント: 117.5°C
- 屈折率: 1.467
- PSA: 63.32000
- LogP: 1.68050
- FEMA: 2563
- ようかいせい: 未確定
7-Aminoheptanoic acid セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- セキュリティの説明: S22-S24/25
- RTECS番号:MJ1770000
- ちょぞうじょうけん:冷蔵保存
7-Aminoheptanoic acid 税関データ
- 税関コード:2922499990
- 税関データ:
中国税関コード:
2922499990概要:
2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
P.輸入動植物/動植物製品検疫
Q.海外動植物/動植物製品検疫
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%
7-Aminoheptanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051695-25g |
7-Aminoheptanoic acid |
929-17-9 | 97% | 25g |
¥543.00 | 2024-04-25 | |
Enamine | EN300-17159-0.05g |
7-aminoheptanoic acid |
929-17-9 | 91% | 0.05g |
$19.0 | 2023-09-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A87630-100g |
7-Aminoheptanoic acid |
929-17-9 | 97% | 100g |
¥4186.0 | 2021-09-10 | |
Apollo Scientific | OR2575-5g |
7-Aminoheptanoic acid |
929-17-9 | 98+% | 5g |
£20.00 | 2025-03-21 | |
Apollo Scientific | OR2575-25g |
7-Aminoheptanoic acid |
929-17-9 | 98+% | 25g |
£132.00 | 2025-02-19 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151309-100g |
7-Aminoheptanoic acid |
929-17-9 | >98.0%(T) | 100g |
¥3325.90 | 2023-09-04 | |
Chemenu | CM219816-25g |
7-Aminoheptanoic acid |
929-17-9 | 95% | 25g |
$146 | 2023-02-18 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A834696-1g |
7-Aminoheptanoic Acid |
929-17-9 | 98% | 1g |
82.00 | 2021-05-17 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A87630-1g |
7-Aminoheptanoic acid |
929-17-9 | 97% | 1g |
¥66.0 | 2021-09-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051695-5g |
7-Aminoheptanoic acid |
929-17-9 | 97% | 5g |
¥117.00 | 2024-04-25 |
7-Aminoheptanoic acid 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Pyridoxal 5′-phosphate , L-Alanine Catalysts: Omega transaminase Solvents: Water ; 4 h, pH 7.5, 25 °C
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Ammonium hydroxide Solvents: Water ; overnight, rt
リファレンス
- Comparison of N-Terminal Modifications on Neurotensin(8-13) Analogues Correlates Peptide Stability but Not Binding Affinity with in Vivo EfficacyJournal of Medicinal Chemistry, 2009, 52(7), 1803-1813,
ごうせいかいろ 3
はんのうじょうけん
リファレンス
- Preparation of cyanoguanidines for treating diseases caused by an elevated level of nicotinamide phosphoribosyltransferase, World Intellectual Property Organization, , ,
ごうせいかいろ 4
はんのうじょうけん
1.1 Catalysts: Pyridoxal 5′-phosphate , Omega transaminase Solvents: Water ; 4 h, pH 7.5, 25 °C
リファレンス
- Engineered metabolic pathways and processes for producing 7-carbon monomers, World Intellectual Property Organization, , ,
ごうせいかいろ 5
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: L-Alanine
リファレンス
- Process for the enzymic production of 7-aminoheptanoic acid and its derivatives, World Intellectual Property Organization, , ,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ; 3 h, 50 atm, 160 °C; cooled
1.2 Reagents: Hydrogen , Hydrogen iodide ; 3 h, 50 atm, 160 °C
1.2 Reagents: Hydrogen , Hydrogen iodide ; 3 h, 50 atm, 160 °C
リファレンス
- Methods for producing nylon 7, World Intellectual Property Organization, , ,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol
リファレンス
- Synthesis of ω-nitro acids and ω-amino acids by ring cleavage of α-nitro cycloalkanonesEuropean Journal of Organic Chemistry, 1999, (1), 87-90,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Pyridoxal 5′-phosphate , L-Alanine Solvents: Water ; 4 h, pH 7.5, 25 °C
リファレンス
- engineered metabolic pathways and microorganisms for producing 7-carbon chemicals via carbon chain elongation associated with cyclohexane carboxylate synthesis, World Intellectual Property Organization, , ,
ごうせいかいろ 10
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Pyridoxal 5′-phosphate , L-Alanine Catalysts: Omega transaminase Solvents: Water ; 4 h, pH 7.5, 25 °C
リファレンス
- Engineered metabolic pathways and microorganisms for producing 7-carbon chemicals via pyruvate and succinate semialdehyde aldol condensation, World Intellectual Property Organization, , ,
ごうせいかいろ 12
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: L-Alanine Catalysts: Pyridoxine 5′-phosphate , Omega transaminase Solvents: Water ; 4 h, pH 7.5, 25 °C
リファレンス
- Engineered metabolic pathways for biosynthesis of 7-carbon monomers including pimelic acid, 7-hydroxyheptanoic acid, heptamethylenediamine or 1,7-heptanediol, World Intellectual Property Organization, , ,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Pyridoxal 5′-phosphate Catalysts: Omega transaminase Solvents: Water ; 4 h, pH 7.5, 25 °C
リファレンス
- Engineered metabolic pathways and microorganisms for producing 7-carbon chemicals via c1 carbon chain elongation associated with coenzyme b synthesis, World Intellectual Property Organization, , ,
ごうせいかいろ 15
はんのうじょうけん
1.1 Reagents: Pyruvic acid Catalysts: Pyridoxal 5′-phosphate Solvents: Water ; 4 h, pH 7.5, 25 °C
リファレンス
- Engineered metabolic pathways and microorganisms for producing 7-carbon chemicals via aromatic compounds, World Intellectual Property Organization, , ,
ごうせいかいろ 16
はんのうじょうけん
1.1 Reagents: Sodium ethoxide ; 0 - 5 °C; 1 h, 0 - 5 °C
1.2 1 h, 0 - 5 °C; 5 °C → 30 °C; 12 h, 30 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 3 h, 50 - 55 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.5 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Dichloromethane ; 0.6 MPa, 40 °C
1.2 1 h, 0 - 5 °C; 5 °C → 30 °C; 12 h, 30 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 3 h, 50 - 55 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.5 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Dichloromethane ; 0.6 MPa, 40 °C
リファレンス
- Method for preparing 7-aminoheptanoic acid, China, , ,
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: L-Alanine Catalysts: Pyridoxal 5′-phosphate Solvents: Water ; 4 h, pH 7.5, 25 °C
リファレンス
- Engineered metabolic pathways and microorganisms for producing 7-carbon chems., World Intellectual Property Organization, , ,
ごうせいかいろ 18
はんのうじょうけん
1.1 Reagents: Triethylamine , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride , 2-Propenoic acid, 2-methyl-, 2-(2-methoxyethoxy)ethyl ester, polymer with α-(2-m… (deprotected; reaction products Fmoc-protected alkanoic acids) Solvents: N-Methyl-2-pyrrolidone
1.2 Reagents: Piperidine Solvents: Dimethylformamide
1.2 Reagents: Piperidine Solvents: Dimethylformamide
リファレンス
- Improvement of monolithic solid material by utilization of spacer for identification of the target using affinity resinsBioorganic & Medicinal Chemistry Letters, 2009, 19(5), 1469-1472,
ごうせいかいろ 19
はんのうじょうけん
1.1 Reagents: L-Alanine Catalysts: Pyridoxal 5′-phosphate , Omega transaminase Solvents: Water ; 4 h, pH 7.5, 25 °C
リファレンス
- Metabolically engineered pathways and microbial strains for fermentative production of pimelic acid, 7-aminoheptanoate, 7-hydroxyheptanoate, heptamethylenediamine, or 1,7-heptanediol, United States, , ,
ごうせいかいろ 20
はんのうじょうけん
1.1 Reagents: Water ; 30 min, 25 °C
リファレンス
- Method for the co-production of methyl 7-oxoheptanoate and undecylenic acid from ricinoleic acid, World Intellectual Property Organization, , ,
7-Aminoheptanoic acid Raw materials
- 7-Bromoheptanoic acid
- Heptanoic acid, 7-nitro-
- 7-oxoheptanoic acid
- DL-2-Aminosuberic Acid
- Fmoc-7-amino-heptanoic acid
- methyl 7-aminoheptanoate
- Ethyl 6-bromohexanoate
- Azocan-2-one
- 5-(aminomethyl)-2-Furanacetic acid
7-Aminoheptanoic acid Preparation Products
7-Aminoheptanoic acid 関連文献
-
1. Correction: Jadomycins, put a bigger ring in it: isolation of seven- to ten-membered ring analoguesStephanie M. Forget,Camilo F. Martinez-Farina,David L. Jakeman Chem. Commun. 2018 54 3544
-
Daniel Moreno,José V. Cuevas,Gabriel García-Herbosa,Tomás Torroba Chem. Commun. 2011 47 3183
-
Teresa Cecchi,Filippo Pucciarelli,Paolo Passamonti Analyst 2004 129 1037
-
Yang Li,Shujie Yang,Danlei Ma,Wei Song,Cong Gao,Liming Liu,Xiulai Chen Nat. Prod. Rep. 2021 38 1518
-
Daigo Iwahata,Manabu Tsuda,Toshiro Aigaki,Hiroshi Miyano J. Anal. At. Spectrom. 2011 26 2461
-
Yanfeng Miao,Yuetian Chen,Haoran Chen,Xingtao Wang,Yixin Zhao Chem. Sci. 2021 12 7231
-
Houzong Yao,Yuliana F. Gunawan,Gongyuan Liu,Man-Kit Tse,Guangyu Zhu Dalton Trans. 2021 50 13737
-
Camilo F. Martinez-Farina,David L. Jakeman Chem. Commun. 2015 51 14617
-
Anna G. Cooper,Caitlin R. M. Oyagawa,Jamie J. Manning,Sameek Singh,Sarah Hook,Natasha L. Grimsey,Michelle Glass,Joel D. A. Tyndall,Andrea J. Vernall Med. Chem. Commun. 2018 9 2055
-
Luis E. Santos-Figueroa,María E. Moragues,Estela Climent,Alessandro Agostini,Ramón Martínez-Má?ez,Félix Sancenón Chem. Soc. Rev. 2013 42 3489
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Medium-chain fatty acids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Fatty Acyls Fatty acids and conjugates Medium-chain fatty acids
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
929-17-9 (7-Aminoheptanoic acid) 関連製品
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推奨される供給者
Amadis Chemical Company Limited
(CAS:929-17-9)7-Aminoheptanoic acid

清らかである:99%/99%
はかる:100g/500g
価格 ($):491.0/1851.0